REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]([NH:5][C:6]1([C:11]([OH:13])=O)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:4].[NH2:16][C:17]1[C:18](=[O:31])[N:19]([CH2:28][CH2:29][CH3:30])[C:20](=[O:27])[N:21]([CH2:24][CH2:25][CH3:26])[C:22]=1[NH2:23].C(N=C=NC(C)C)(C)C>CO>[NH2:23][C:22]1[N:21]([CH2:24][CH2:25][CH3:26])[C:20](=[O:27])[N:19]([CH2:28][CH2:29][CH3:30])[C:18](=[O:31])[C:17]=1[NH:16][C:11]([C:6]1([NH:5][C:3](=[O:4])[C:2]([F:1])([F:15])[F:14])[CH2:7][CH2:8][CH2:9][CH2:10]1)=[O:13]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1(CCCC1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
NC=1C(N(C(N(C1N)CCC)=O)CCC)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Control Type
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AMBIENT
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
After 2 hours stirring at room temperature and 1 h at 4° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the formed precipitate is filtered under vacuum
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(N(C(N1CCC)=O)CCC)=O)NC(=O)C1(CCCC1)NC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |